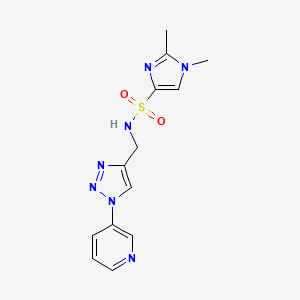

1,2-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2S/c1-10-16-13(9-19(10)2)23(21,22)15-6-11-8-20(18-17-11)12-4-3-5-14-7-12/h3-5,7-9,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYCBILYXNANRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide (CAS Number: 2034613-02-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 333.37 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial properties.

Anticancer Activity

Studies have demonstrated that derivatives of triazole compounds, including those similar to this compound, can induce apoptosis in various cancer cell lines. For instance:

- Mechanism : The compound may induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways.

- Case Study : A related triazole compound was shown to have an IC value of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; G2/M phase arrest | |

| Antimicrobial | Inhibits ergosterol synthesis | General triazole research |

Detailed Case Studies

- Antiproliferative Effects : In a study focusing on triazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit cell growth in various cancer cell lines. The results indicated significant growth inhibition and induction of apoptosis through mitochondrial pathways.

- Mechanistic Insights : Computational docking studies suggested that these compounds could bind effectively to tubulin at the colchicine site, disrupting microtubule dynamics and leading to mitotic catastrophe in cancer cells .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds containing imidazole and triazole moieties exhibit significant antibacterial properties. For instance, derivatives of 1H-imidazole have been synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed potent antibacterial activity comparable to established antibiotics like Norfloxacin .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 20 | Jain et al. |

| Compound B | Escherichia coli | 18 | Brahmbhatt et al. |

| Compound C | Pseudomonas aeruginosa | 22 | Parab et al. |

Antifungal Activity

The compound's structure suggests potential antifungal activity as well. Research has shown that imidazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes. Testing against strains like Candida albicans has yielded promising results, indicating that these compounds might serve as effective antifungal agents .

Table 2: Antifungal Activity of Imidazole Derivatives

| Compound | Target Fungus | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound D | Candida albicans | 25 | Amini et al. |

| Compound E | Aspergillus niger | 20 | Pandey et al. |

Anticancer Properties

The anticancer potential of imidazole-based compounds is another area of active research. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, certain derivatives have shown activity against breast cancer cell lines by disrupting the cell cycle and promoting cell death .

Table 3: Anticancer Activity of Imidazole Derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a detailed comparison with relevant compounds from the evidence:

N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p)

- Structural Differences :

- Core : Pyrimidine vs. imidazole-sulfonamide in the target compound.

- Substituents : A nitro-functionalized 1,2,4-triazole and imidazole-propylamine chain vs. a pyridinyl-1,2,3-triazole-methyl group.

- The pyrimidine core may alter binding modes compared to the imidazole-sulfonamide scaffold, which is more rigid and planar .

1,2-Dimethyl-N-[1-(5,6,7,8-tetrahydro-4-quinazolinyl)-4-piperidinyl]-1H-imidazole-4-sulfonamide

- Structural Differences :

- Core : Shared imidazole-sulfonamide scaffold.

- Substituents : Tetrahydroquinazolinyl-piperidine vs. triazolyl-pyridinyl-methyl.

- Functional Implications: The tetrahydroquinazolinyl group introduces a bicyclic aromatic system, enhancing lipophilicity and possibly blood-brain barrier penetration.

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s triazole-pyridine linkage requires click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to methods used for 1p . However, regioselectivity (1,2,3- vs. 1,2,4-triazole) remains a critical factor in optimizing binding affinity.

- Structure-Activity Relationship (SAR) :

- Methyl groups on the imidazole ring (as in the target and tetrahydroquinazolinyl analog) improve metabolic stability.

- Pyridine in the target compound may enhance solubility compared to purely hydrophobic substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1,2-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

- Sulfonamide Coupling : Reacting imidazole derivatives with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use of column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for intermediate validation .

- Critical Parameters : Solvent choice (e.g., N,N-dimethylformamide for solubility), temperature control (room temperature to 80°C), and stoichiometric ratios to minimize side products .

Q. How is the compound characterized for structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the triazole and imidazole moieties .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase columns and UV detection .

- Mass Spectrometry (ESI-MS) : Verification of molecular weight (e.g., m/z 392.2 observed in similar sulfonamide derivatives) .

Q. Which functional groups are critical for its potential biological activity?

- Methodological Answer :

- Triazole Ring : Enhances binding to biological targets (e.g., enzymes) via hydrogen bonding and π-π stacking .

- Sulfonamide Group : Contributes to antimicrobial activity by inhibiting folate biosynthesis pathways .

- Pyridine Moiety : Improves solubility and pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify optimal conditions for triazole formation .

- Computational Optimization : Quantum mechanical calculations (e.g., density functional theory) to predict transition states and reaction pathways, reducing trial-and-error approaches .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl groups on imidazole) and correlate changes with bioactivity trends .

- Data Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate results from disparate studies and identify outliers .

Q. What computational strategies are effective for designing derivatives with enhanced activity?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to prioritize candidates .

- Machine Learning : Train models on existing bioactivity datasets to predict novel compound efficacy .

Q. How to address intermediate instability during synthesis?

- Methodological Answer :

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to detect unstable intermediates (e.g., sulfonyl chlorides) .

- Low-Temperature Reactions : Conduct sensitive steps (e.g., sulfonamide coupling) at 0–5°C to prevent decomposition .

Q. What methodologies are recommended for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Combinatorial Libraries : Synthesize analogs with systematic substitutions (e.g., varying alkyl groups on the imidazole ring) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.